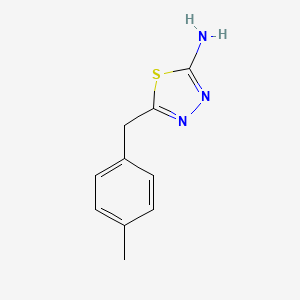

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine

説明

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted at the 5-position with a 4-methylbenzyl group. The compound is synthesized via condensation reactions, such as the reaction of 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine with aromatic aldehydes under acidic conditions . X-ray crystallographic studies confirm the planarity of the thiadiazole ring (mean deviation: 0.0042 Å), a structural feature critical for its biological interactions . Thiadiazole derivatives are renowned for their broad-spectrum activities, including insecticidal, fungicidal, and anticancer properties, attributed to their ability to disrupt enzymatic pathways and interact with biological targets .

特性

IUPAC Name |

5-[(4-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)6-9-12-13-10(11)14-9/h2-5H,6H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGWYLDUGQTJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396395 | |

| Record name | 5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39181-45-8 | |

| Record name | 5-(4-methylbenzyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Synthetic Strategy

The synthesis of 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves:

- Formation of the 1,3,4-thiadiazole ring via cyclodehydration reactions.

- Introduction of the 4-methylbenzyl group through alkylation or via precursor carboxylic acids.

- Use of thiosemicarbazide as a key intermediate for ring construction.

One-Pot Synthesis via Thiosemicarbazide and Carboxylic Acid (Polyphosphate Ester Method)

A novel and efficient method for synthesizing 2-amino-1,3,4-thiadiazole derivatives, including substituted analogs like this compound, involves a one-pot reaction between thiosemicarbazide and the corresponding carboxylic acid (4-methylbenzoic acid) in the presence of polyphosphate ester (PPE) as a mild dehydrating agent.

- Avoids toxic reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

- The reaction proceeds through three steps: salt formation between thiosemicarbazide and carboxylic acid, dehydration to an intermediate, and cyclodehydration to form the thiadiazole ring.

- Optimal conditions require at least 20 g of PPE per 5 mmol of carboxylic acid.

- Chloroform is used as a dilution solvent to ensure homogeneity and temperature control below 85 °C.

- The method yields the target 2-amino-1,3,4-thiadiazole derivatives efficiently with confirmed structures by spectral analysis.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Thiosemicarbazide + 4-methylbenzoic acid | Formation of salt in chloroform |

| 2 | Addition of PPE, temperature <85 °C | Dehydration to intermediate |

| 3 | Continued heating | Cyclodehydration to this compound |

This method is reported to be scalable and environmentally friendlier than classical approaches.

Cyclodehydration Using Phosphorus Oxychloride (POCl3)

A classical and widely used method involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride.

- The aromatic carboxylic acid (e.g., 4-methylbenzoic acid) is mixed with POCl3 and stirred at room temperature.

- Thiosemicarbazide is added, and the mixture is heated at 80–90 °C for about one hour.

- After cooling, water is added, and the mixture is refluxed for several hours.

- The solution is basified to pH 8 with sodium hydroxide, precipitating the thiadiazole derivative.

- The solid is filtered and recrystallized from suitable solvents.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Methylbenzoic acid + POCl3 | Stir at room temperature |

| 2 | Add thiosemicarbazide, heat at 80–90 °C | Cyclodehydration step |

| 3 | Add water, reflux for 4 hours | Hydrolysis and precipitation |

| 4 | Basify to pH 8, filter, recrystallize | Isolation of this compound |

This method is robust and yields high-purity products but involves the use of toxic and corrosive POCl3.

Alkylation of 5-Amino-1,3,4-thiadiazole-2-thiol Derivatives

Another approach involves the alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with alkyl halides such as 4-methylbenzyl bromide.

- 5-Amino-1,3,4-thiadiazole-2-thiol is dissolved in a polar aprotic solvent like dimethylformamide (DMF).

- A base such as potassium carbonate is added to deprotonate the thiol group.

- 4-Methylbenzyl bromide is added dropwise.

- The reaction mixture is stirred at room temperature for several hours.

- The product precipitates upon addition to cold water and is purified by recrystallization.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 5-Amino-1,3,4-thiadiazole-2-thiol + K2CO3 | Dissolve in DMF, stir at room temperature |

| 2 | Add 4-methylbenzyl bromide dropwise | Alkylation reaction |

| 3 | Stir for 8 hours | Completion of substitution |

| 4 | Pour into cold water, filter, recrystallize | Isolation of this compound |

This method provides good yields (typically 77–81%) and is suitable for various alkyl substitutions.

Comparative Table of Preparation Methods

Research Findings and Notes

- The one-pot PPE method is a recent advancement offering a safer and more environmentally friendly alternative to classical cyclodehydration methods.

- Cyclodehydration with POCl3 remains a gold standard for synthesizing 1,3,4-thiadiazole-2-amine derivatives but involves handling hazardous reagents.

- Alkylation methods allow for the direct introduction of the 4-methylbenzyl group onto the thiadiazole ring, providing structural diversity and good yields.

- Spectroscopic characterization (NMR, IR, MS) confirms the structural integrity of the synthesized compounds across methods.

- Recrystallization from ethanol-water mixtures is a common purification step to obtain high-purity solids.

化学反応の分析

Types of Reactions

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced sulfur-containing heterocycles.

Substitution: Nitro or halogenated derivatives of the original compound.

科学的研究の応用

Synthesis and Characterization

The synthesis of 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-methylbenzoic acid with thiosemicarbazide. The resulting thiadiazol ring structure is confirmed through various spectroscopic techniques including IR, NMR, and mass spectrometry . The compound exhibits a molecular weight of 205.28 g/mol and has notable physicochemical properties that influence its biological activity .

Biological Activities

The compound has demonstrated a range of biological activities, making it a valuable scaffold for drug development. Key applications include:

Antimicrobial Activity

This compound exhibits significant antibacterial and antifungal properties. Studies have shown that derivatives of this compound can effectively inhibit the growth of various bacterial strains such as E. coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger.

Antitumor Activity

Research indicates that derivatives containing the thiadiazole moiety possess antitumor properties. The compound has been studied for its potential cytotoxic effects against different cancer cell lines, highlighting its relevance in cancer therapy .

Antiparasitic Activity

The 1,3,4-thiadiazole framework is associated with antiparasitic effects. Compounds derived from this scaffold have shown activity against protozoan parasites responsible for diseases such as Chagas disease and sleeping sickness .

Antimicrobial Studies

In one study, various derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results indicated that certain substitutions on the phenyl ring significantly enhanced the antibacterial activity against Gram-positive bacteria compared to standard antibiotics like streptomycin .

Antitumor Research

Another investigation focused on the antitumor potential of this compound by evaluating its effects on specific cancer cell lines. The findings suggested that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents, indicating a promising avenue for further research in anticancer drug development .

作用機序

The mechanism of action of 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine is not fully understood, but it is believed to involve interactions with specific molecular targets. In antimicrobial applications, the compound may disrupt cell membrane integrity or interfere with essential enzymatic processes in microorganisms. Further research is needed to elucidate the exact pathways and molecular targets involved.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Modifications

The biological activity of thiadiazol-2-amine derivatives is highly dependent on substituents at the 5-position and modifications to the amine group. Below is a comparative analysis of key analogs:

Table 1: Structural Features, Activities, and Key Findings

Key Trends and Mechanistic Insights

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance reactivity and target binding. For example, the 4-chlorophenyl group in improves anticancer activity by increasing electrophilicity . Lipophilic Groups (e.g., benzyl, methylbenzyl): Improve membrane permeability. The 4-methylbenzyl group in the title compound may optimize bioavailability . Schiff Bases: Imine groups (C=N) enable hydrogen bonding with biological targets, as seen in docking studies of similar compounds interacting with cysteine and histidine residues .

Activity vs. Structural Complexity :

- Simpler analogs (e.g., 5-benzyl-thiadiazol-2-amine) exhibit foundational activities (fungicidal/insecticidal), while hybrid structures (e.g., megazol) show specialized efficacy against parasites .

- Derivatives with fused rings (e.g., thiophene in ) demonstrate selectivity for cancer cell lines due to enhanced π-π stacking interactions .

Comparative Efficacy :

生物活性

5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The chemical formula for this compound is C10H11N3S. The structure features a thiadiazole ring that contributes to its biological activity by facilitating interactions with various biological targets. The compound can be synthesized through the reaction of 4-methylbenzoic acid with thiosemicarbazide, leading to a planar conformation that enhances its stability and bioavailability .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of critical pathways necessary for tumor growth.

In Vitro Studies

In vitro assays have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| This compound | HepG2 | TBD | Cell cycle arrest |

Case Studies

A notable case study involved the evaluation of several thiadiazole derivatives in a tumor-bearing mouse model. The results indicated that these compounds could effectively target tumor cells while exhibiting minimal toxicity towards normal tissues . This suggests a promising therapeutic index for further development.

Antimicrobial Activity

Beyond anticancer properties, this compound also displays antimicrobial activity. Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties.

Antibacterial Effects

Research indicates that certain derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria. For example, compounds derived from the thiadiazole framework have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 31.25 | Ofloxacin |

| Escherichia coli | 62.5 | Cefepime |

Antifungal Activity

The antifungal potential of these compounds has also been explored. Derivatives have demonstrated activity against common fungal pathogens such as Candida albicans and Aspergillus niger, with some exhibiting MIC values lower than those of conventional antifungal agents like fluconazole .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(4-Methylbenzyl)-1,3,4-thiadiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves reacting thiosemicarbazide derivatives with appropriate carbonyl precursors under acidic conditions. For example, thiosemicarbazide reacts with 4-methylbenzyl-substituted carboxylic acids in the presence of POCl₃ at 90°C under reflux, followed by neutralization with ammonia to precipitate the product . Intermediates are characterized via 1H-NMR , IR , and mass spectrometry to confirm structural integrity. For instance, IR spectra can validate C=S and N-H stretches, while 1H-NMR confirms aromatic and methyl group protons .

Q. How is the antimicrobial activity of this compound evaluated in preliminary screenings?

- Methodological Answer : Standard protocols involve agar diffusion or microdilution assays against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) are determined using serial dilutions (e.g., 2–256 µg/mL), with activity compared to reference drugs like ampicillin . Contradictions in activity data across studies may arise from variations in bacterial strains or solvent systems used for compound dissolution .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H-NMR : Identifies aromatic protons (δ 7.2–7.4 ppm for the 4-methylbenzyl group) and amine protons (δ 5.5–6.0 ppm).

- IR : Confirms N-H stretches (~3300 cm⁻¹) and C-S/C=N vibrations (~1600 cm⁻¹).

- X-ray crystallography : Resolves bond lengths (e.g., C-N at ~1.32 Å) and dihedral angles between thiadiazole and benzyl rings, which influence molecular packing and hydrogen bonding (e.g., N–H···N interactions) .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and purity of this compound?

- Methodological Answer : Key parameters include:

- Catalyst selection : POCl₃ vs. H₂SO₄, with POCl₃ yielding higher purity due to reduced side reactions .

- Reflux duration : Extended reflux (6–24 hours) ensures complete cyclization, monitored via TLC.

- Purification : Recrystallization from DMSO/water (2:1) removes unreacted thiosemicarbazide .

Q. How can contradictory antimicrobial activity data across studies be systematically analyzed?

- Methodological Answer :

- Strain-specific variability : Compare MICs against isogenic mutant strains to identify resistance mechanisms.

- Solvent effects : Test solubility in DMSO vs. aqueous buffers, as poor solubility may falsely reduce observed activity.

- Dose-response curves : Use nonlinear regression to calculate IC₅₀ values, ensuring statistical rigor across replicates .

Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model:

- Electrostatic potential maps : Highlight nucleophilic (amine group) and electrophilic (thiadiazole ring) sites.

- Frontier molecular orbitals : Predict HOMO-LUMO gaps (~4.5 eV) to correlate with redox behavior and biological activity .

Q. How can structural modifications enhance the antitumor activity of this compound derivatives?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzyl position to improve membrane permeability.

- Hybrid scaffolds : Conjugate with triazine or benzothiazole moieties to target DNA topoisomerase II, as shown in derivatives with IC₅₀ values <10 µM in MCF-7 cells .

Q. What challenges arise in resolving the crystal structure of this compound via X-ray diffraction?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。